Structural Distinction: Unique Molecular Formula and Defined Stereochemistry vs. Epimeric Series Members
Rauvovertine C possesses the molecular formula C20H23N3O, which differs from the C19H22N2O3 formula of rauvovertine A, 17-epi-rauvovertine A, rauvovertine B, and 17-epi-rauvovertine B [1]. Additionally, while compounds 1/2 (rauvovertine A/epimer) and 3/4 (rauvovertine B/epimer) were obtained as C-17 epimeric mixtures due to rapid hemiacetal tautomerism in solution, rauvovertine C maintains a single defined stereochemical configuration with fully elucidated absolute stereochemistry at eight chiral centers [1]. This structural distinction is material for any application requiring a chemically homogeneous, non-tautomerizing scaffold.
| Evidence Dimension | Molecular formula and stereochemical homogeneity |
|---|---|
| Target Compound Data | C20H23N3O; single defined stereoisomer with absolute configuration (1S,4S,4aS,6S,13S,13aR,14R,15S) |
| Comparator Or Baseline | Rauvovertine A/B and 17-epi variants: C19H22N2O3; exist as C-17 epimeric mixtures due to rapid hemiacetal tautomerism |
| Quantified Difference | Different elemental composition (1 additional carbon and 1 additional nitrogen vs. comparators); non-epimeric, stereochemically stable single entity vs. tautomerizing epimeric mixtures |
| Conditions | Spectroscopic analysis and molecular modeling; solution-state behavior characterization |
Why This Matters
Researchers requiring a structurally defined, stereochemically homogeneous monoterpenoid indole alkaloid with a C20H23N3O framework must select rauvovertine C over the C19H22N2O3 epimeric series members.
- [1] Gao, Y.; Yu, A.-L.; Li, G.-T.; Hai, P.; Li, Y.; Liu, J.-K.; Wang, F. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata. Fitoterapia 2015, 107, 44–48. https://doi.org/10.1016/j.fitote.2015.10.002 View Source
